molecular formula C9H9FN2O4 B8657947 2-Fluoro-5-nitrophenylcarbamic acid ethyl ester

2-Fluoro-5-nitrophenylcarbamic acid ethyl ester

Cat. No.: B8657947
M. Wt: 228.18 g/mol
InChI Key: OJNUOJUPICJHIV-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitrophenylcarbamic acid ethyl ester is a useful research compound. Its molecular formula is C9H9FN2O4 and its molecular weight is 228.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9FN2O4

Molecular Weight

228.18 g/mol

IUPAC Name

ethyl N-(2-fluoro-5-nitrophenyl)carbamate

InChI

InChI=1S/C9H9FN2O4/c1-2-16-9(13)11-8-5-6(12(14)15)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,13)

InChI Key

OJNUOJUPICJHIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods

Procedure details

10.7 g (98.9 mmol) of ethyl chloroformate was added dropwise to a mixture of 15.0 g (94.2 mmol) of 2-fluoro-5-nitroaniline, 8.20 g (104 mmol) of pyridine and 150 ml of dichloromethane at a temperature of not higher than 5° C. Thereafter the temperature was raised to room temperature and the reaction was continued for one night. After the dichloromethane layer was separated out by adding water to the reaction mixture, the dichloromethane layer was washed with saturated saline solution and dried over anhydrous sodium sulfate. Thereafter the dichloromethane was distilled off to obtain the crude product (crystals). The crude product was washed with hexane, thereby obtaining 21.1 g of the objective product (yield: 98%) in the form of ocher crystals.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
98%

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